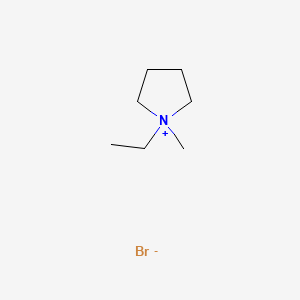![molecular formula C19H14N2 B1360257 1,2-diphényl-1H-benzo[d]imidazole CAS No. 2622-67-5](/img/structure/B1360257.png)
1,2-diphényl-1H-benzo[d]imidazole
Vue d'ensemble
Description
1,2-Diphenylbenzimidazole is a chemical compound with the molecular formula C19H14N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1,2-Diphenylbenzimidazole involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the ring contraction of 1,3-diphenylbenzo[1,2,4]triazinyl radicals .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenylbenzimidazole consists of 19 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .
Chemical Reactions Analysis
1,2-Diphenylbenzimidazole can undergo various chemical reactions. For instance, it can be used in the synthesis of phosphorescent four-coordinate Cu(I) complexes . It can also be used in the synthesis of 2-substituted benzimidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Diphenylbenzimidazole include its molecular formula (C19H14N2), average mass (270.328 Da), and monoisotopic mass (270.115692 Da) .
Applications De Recherche Scientifique
Synthèse de Dérivés
Le 1,2-diphényl-1H-benzo[d]imidazole peut être utilisé comme matière première pour la synthèse de ses dérivés . Une synthèse monotope de dérivés de this compound à partir de N-phénylbenzimidamides et d'iodobenzènes ou de bromobenzènes a été introduite . Le procédé consistait en une N-arylation catalysée par le Pd et une formation de liaison C–N par fonctionnalisation C–H catalysée par le Cu .
Potentiel Thérapeutique
L'imidazole, une structure centrale dans le this compound, est connu pour sa large gamme de propriétés chimiques et biologiques . Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone
Une méthode générale, peu coûteuse et polyvalente pour la synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone a été conçue . Le procédé met en jeu un aldéhyde aromatique et de l'o-phénylènediamine en présence de N,N-diméthylformamide/soufre .
Mécanisme D'action
- One study indicates that it can block the AQ (autoinducer) signal reception at the level of PqsR, leading to reduced transcription of the pqsA-lux genes. This reduction ultimately affects luminescence readout.
- However, considering its potential as an antimicrobial agent , it might interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme activity.
Target of Action
Biochemical Pathways
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,2-Diphenylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,2-Diphenylbenzimidazole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
1,2-Diphenylbenzimidazole exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2-Diphenylbenzimidazole has been found to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 1,2-Diphenylbenzimidazole involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, 1,2-Diphenylbenzimidazole has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can interact with DNA, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diphenylbenzimidazole can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1,2-Diphenylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1,2-Diphenylbenzimidazole has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1,2-Diphenylbenzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, 1,2-Diphenylbenzimidazole can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
1,2-Diphenylbenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux. For example, 1,2-Diphenylbenzimidazole has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 1,2-Diphenylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential .
Propriétés
IUPAC Name |
1,2-diphenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180860 | |
| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-67-5 | |
| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)






